Di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Overview
Description
Di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound with the empirical formula C17H27NO4 and a molecular weight of 309.40 g/mol . This compound is a functionalized dihydropyridine, which is a class of compounds known for their diverse applications in organic synthesis and medicinal chemistry .
Scientific Research Applications
Di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has the signal word “Warning” and the hazard statement H302: Harmful if swallowed . The compound should be handled with appropriate personal protective equipment, including dust masks, eyeshields, and gloves .
Mechanism of Action
Target of Action
It is known to be a functionalized dihydropyridine compound .
Mode of Action
Di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has been employed as a reductant in the catalytic asymmetric reductive amination of aldehydes . This suggests that it may interact with its targets by donating electrons, thereby reducing them.
Biochemical Pathways
Given its role as a reductant in the catalytic asymmetric reductive amination of aldehydes , it may be involved in pathways related to amine synthesis and metabolism.
Result of Action
Its role as a reductant in the catalytic asymmetric reductive amination of aldehydes suggests that it may facilitate the conversion of aldehydes to amines.
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can be synthesized through the Hantzsch dihydropyridine synthesis . This method involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under acidic conditions . The reaction typically proceeds at room temperature or slightly elevated temperatures, and the product is isolated through crystallization or extraction .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield . These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: It can act as a reducing agent in catalytic asymmetric reductive amination of aldehydes.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in reductive amination reactions.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Amines or alcohols, depending on the nucleophile used.
Substitution: Substituted esters or amides.
Comparison with Similar Compounds
Di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can be compared with other dihydropyridine derivatives:
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: Similar structure but different ester groups.
2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid dimethyl ester: Another dihydropyridine derivative with different ester groups.
4-Isopropyl-2,6-dimethyl-1,4-2H-pyridine-3,5-dicarboxylic acid diethyl ester: Contains an isopropyl group, making it structurally distinct.
The uniqueness of this compound lies in its specific ester groups, which influence its reactivity and applications in synthesis .
Properties
IUPAC Name |
ditert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4/c1-10-12(14(19)21-16(3,4)5)9-13(11(2)18-10)15(20)22-17(6,7)8/h18H,9H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWDAKKWVAVVAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(=C(N1)C)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403466 | |
Record name | Di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55536-71-5 | |
Record name | Di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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